molecular formula C6H6ClF3N2 B3377302 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 1281984-44-8

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B3377302
CAS No.: 1281984-44-8
M. Wt: 198.57 g/mol
InChI Key: HAKYEXHJXOSYEH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is an organic compound that features both a chloromethyl group and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the reaction of pyrazole derivatives with chloromethylating agents and trifluoroethylating agents. One common method is the chloromethylation of 1-(2,2,2-trifluoroethyl)pyrazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of ethyl-substituted pyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy-substituted pyrazole derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of ethyl-substituted pyrazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a chloromethyl group.

    2-(Chloromethyl)-3,5-Dimethyl-4-(2,2,2-Trifluoroethyl)Pyridine: Contains a pyridine ring instead of a pyrazole ring, with similar functional groups.

Uniqueness

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is unique due to the combination of its chloromethyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c7-3-5-1-2-11-12(5)4-6(8,9)10/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYEXHJXOSYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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